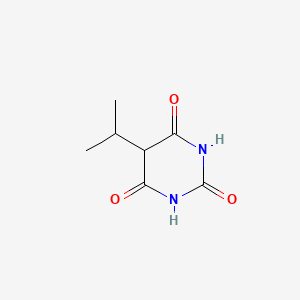













|
REACTION_CXSMILES
|
[Na].[C:2]([O:10]CC)(=O)[CH2:3][C:4]([O:6]CC)=O.Br[CH:14]([CH3:16])[CH3:15].[NH2:17][C:18]([NH2:20])=[O:19]>C(O)C.CO.O.Cl>[CH:14]([CH:3]1[C:2](=[O:10])[NH:20][C:18](=[O:19])[NH:17][C:4]1=[O:6])([CH3:16])[CH3:15] |^1:0|
|


|
Name
|
|
|
Quantity
|
7.45 kg
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
|
Name
|
|
|
Quantity
|
8 kg
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C)C
|
|
Name
|
|
|
Quantity
|
1.22 kg
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the solution was refluxed for 10 hours
|
|
Duration
|
10 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled to room temperature
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was refluxed for 20 hours
|
|
Duration
|
20 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with water (20 L), ether (15 L), n-hexane (20 L)
|
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuum at 40° C. for 10 hours
|
|
Duration
|
10 h
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)C1C(NC(NC1=O)=O)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 20.1 mol | |
| AMOUNT: MASS | 3.42 kg | |
| YIELD: PERCENTYIELD | 43% | |
| YIELD: CALCULATEDPERCENTYIELD | 43.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |